molecular formula C18H19ClN4O2S B12469751 5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Cat. No.: B12469751
M. Wt: 390.9 g/mol
InChI Key: ZQMIZOWYHSADCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the cyano group, and attachment of the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with cyano and chlorophenyl groups. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall structure.

Uniqueness

5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C18H19ClN4O2S

Molecular Weight

390.9 g/mol

IUPAC Name

5-[(3-chlorophenyl)carbamoylamino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C18H19ClN4O2S/c1-4-23(5-2)17(24)15-11(3)14(10-20)16(26-15)22-18(25)21-13-8-6-7-12(19)9-13/h6-9H,4-5H2,1-3H3,(H2,21,22,25)

InChI Key

ZQMIZOWYHSADCY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.